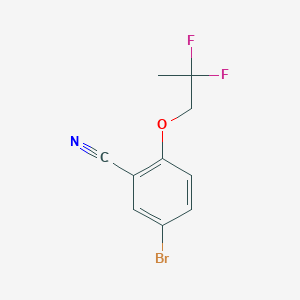

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile

Description

Propriétés

IUPAC Name |

5-bromo-2-(2,2-difluoropropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2NO/c1-10(12,13)6-15-9-3-2-8(11)4-7(9)5-14/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZPPVWNZGILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)Br)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile typically involves the reaction of 5-bromo-2-fluorobenzonitrile with 2,2-difluoropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride or potassium carbonate.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds or other complex structures.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile serves as a valuable building block in the synthesis of pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity.

- Antitumor Activity : Research indicates that derivatives of this compound exhibit promising antitumor properties. The presence of the bromine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups that can enhance efficacy against cancer cells .

- Anti-inflammatory Applications : Similar to its antitumor applications, this compound can be modified to produce anti-inflammatory agents. The difluoropropoxy group may enhance solubility and bioavailability, critical factors in drug design .

Organic Electronics

The compound is also relevant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).

- TADF Dyes : 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile can be utilized as a precursor for thermally activated delayed fluorescence (TADF) materials. TADF materials are crucial for improving the efficiency of OLEDs by enabling effective energy management within the device .

| Property | Value |

|---|---|

| Maximum Current Efficiency | 16.3 cd/A |

| Maximum Power Efficiency | 12.2 lm/W |

| External Quantum Efficiency | 5% |

Synthesis of Novel Compounds

The compound's structure allows it to participate in various chemical reactions that lead to the synthesis of novel compounds with potential applications in drug discovery and materials science.

- Reactivity : The bromine atom is amenable to palladium-catalyzed coupling reactions, which are essential for creating complex molecular architectures used in advanced materials and pharmaceuticals .

Case Study 1: Antitumor Activity

A study focused on synthesizing derivatives from 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile demonstrated its potential as an antitumor agent. The synthesized compounds showed significant activity against specific cancer cell lines, suggesting that structural modifications could lead to more potent therapeutic agents.

Case Study 2: OLED Development

In another investigation, researchers utilized this compound as a precursor for TADF dyes in OLEDs. The resulting devices exhibited enhanced performance metrics compared to traditional OLED materials, showcasing the compound's utility in cutting-edge electronic applications.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The substituents at the 2-position of the benzonitrile scaffold significantly influence physicochemical properties and reactivity. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in 5-bromo-2-hydroxybenzonitrile forms strong O–H⋯N hydrogen bonds (O⋯N distance: ~2.81 Å), enhancing crystallinity but reducing solubility in non-polar solvents . In contrast, the difluoropropoxy group in 5-bromo-2-(2,2-difluoropropoxy)benzonitrile likely increases lipophilicity, improving blood-brain barrier penetration compared to hydroxyl or morpholinyl analogs .

- Thermal Stability : Trifluoromethoxy and difluoroalkoxy substituents enhance thermal stability due to the electron-withdrawing effects of fluorine, making these compounds suitable for high-temperature reactions .

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Nitrile and fluorine substituents enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. For example, trifluoromethoxy groups increase reactivity toward Suzuki-Miyaura couplings .

- Steric Effects : Bulky substituents like cyclopropylmethoxy reduce reaction rates in coupling reactions but improve target selectivity in drug design .

- Solubility : Morpholinyl and hydroxy groups improve aqueous solubility, whereas fluoroalkoxy chains enhance membrane permeability .

Activité Biologique

5-Bromo-2-(2,2-difluoropropoxy)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a bromine atom, a nitrile group, and a difluoropropoxy moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile is C11H9BrF2N, with a molecular weight of 274.09 g/mol. The presence of the difluoropropoxy group is significant for enhancing lipophilicity and modifying the pharmacokinetic profile of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrF2N |

| Molecular Weight | 274.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Compounds with nitrile groups have been associated with cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : The bromine atom can enhance the antimicrobial efficacy by disrupting microbial cell membranes.

- Inflammation Modulation : Some fluorinated compounds are known to modulate inflammatory pathways, potentially acting as anti-inflammatory agents.

Case Studies and Research Findings

-

Antitumor Efficacy :

A study conducted on a series of benzonitriles indicated that modifications to the aromatic ring could enhance cytotoxicity against various cancer cell lines. The introduction of halogens (like bromine) and electron-withdrawing groups (like nitriles) was found to improve activity significantly . -

Antimicrobial Activity :

In vitro tests showed that fluorinated derivatives exhibited increased antimicrobial activity compared to their non-fluorinated counterparts. The presence of the difluoropropoxy group was hypothesized to enhance membrane permeability in bacterial cells . -

Inflammation Studies :

Research highlighted that compounds similar to 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile could inhibit pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activities, it also poses certain risks:

Q & A

Q. What synthetic routes are recommended for preparing 5-Bromo-2-(2,2-difluoropropoxy)benzonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves bromination and alkoxylation steps. For brominated analogs, brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions (e.g., 25–40°C in acetonitrile) are effective for regioselective substitution . The difluoropropoxy group can be introduced via nucleophilic aromatic substitution (SNAr) using 2,2-difluoropropanol and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (chloroform/ethanol) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- ¹⁹F NMR : Identifies fluorine environments in the difluoropropoxy group (δ −110 to −120 ppm for CF₂ groups) .

- ¹H NMR : Confirms aromatic substitution patterns (e.g., coupling constants for ortho/meta protons) .

- IR Spectroscopy : Detects nitrile stretching (~2220–2240 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 304.0 for C₁₀H₈BrF₂NO) .

Q. How do the bromine and difluoropropoxy substituents influence solubility and stability?

Methodological Answer:

- Solubility : The nitrile group enhances polarity, making the compound soluble in DMSO, DMF, and THF. Bromine and fluorine substituents reduce aqueous solubility (<0.1 mg/mL in water) .

- Stability : Store at 0–6°C in inert atmospheres (argon) to prevent hydrolysis of the nitrile group. Degradation is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions?

Methodological Answer: Regioselectivity conflicts (e.g., para vs. meta substitution) are addressed through:

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to identify reactive sites .

- Directing Group Optimization : Use transient protecting groups (e.g., trimethylsilyl) to block undesired positions during bromination .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., lower temps favor kinetic products) and solvent polarity .

Q. What strategies validate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Model interactions with enzyme active sites (e.g., cytochrome P450) to predict binding affinities .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) using 10–50 µM compound concentrations .

- Fluorescence Quenching Assays : Monitor changes in tryptophan emission (λₑₓ = 280 nm) upon compound-enzyme binding .

Q. How can discrepancies in reported melting points or spectral data be resolved?

Methodological Answer:

- Purity Verification : Use differential scanning calorimetry (DSC) to confirm melting points (reported range: 108–110°C for analogs) and detect polymorphs .

- Cross-Validation : Compare ¹H/¹³C NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Collaborative Studies : Replicate synthesis and characterization in independent labs to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.